3R-hydroxy-5Z-dodecenoic acid
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Overview
Description
3R-Hydroxy-5Z-dodecenoic acid is an organic compound with the molecular formula C12H22O3. It is characterized by a hydroxyl group at the third carbon and a double bond between the fifth and sixth carbons in the Z configuration. This compound is notable for its role in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3R-Hydroxy-5Z-dodecenoic acid typically involves the use of starting materials such as dodecenoic acid derivatives. The hydroxylation at the third carbon can be achieved through various methods, including catalytic hydrogenation and enzymatic processes. The Z-configuration of the double bond is maintained through careful control of reaction conditions, such as temperature and pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and solvents to facilitate the hydroxylation and maintain the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions: 3R-Hydroxy-5Z-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products:
Oxidation: Formation of 3-oxo-5Z-dodecenoic acid.
Reduction: Formation of 3R-hydroxy-dodecanoic acid.
Substitution: Formation of various substituted dodecenoic acid derivatives
Scientific Research Applications
3R-Hydroxy-5Z-dodecenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in microbial metabolism and as a signaling molecule in various biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3R-Hydroxy-5Z-dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The hydroxyl group and the double bond play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
3R-Hydroxy-5E-dodecenoic acid: Differing in the configuration of the double bond.
3S-Hydroxy-5Z-dodecenoic acid: Differing in the stereochemistry of the hydroxyl group.
3R-Hydroxy-5Z-decanoic acid: Differing in the length of the carbon chain
Uniqueness: 3R-Hydroxy-5Z-dodecenoic acid is unique due to its specific stereochemistry and configuration, which confer distinct chemical and biological properties. Its ability to participate in a variety of reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Properties
CAS No. |
88456-81-9 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(Z,3R)-3-hydroxydodec-5-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15)/b8-7-/t11-/m1/s1 |
InChI Key |
GZUALOWLHSCENG-SKVAFPRGSA-N |
Isomeric SMILES |
CCCCCC/C=C\C[C@H](CC(=O)O)O |
Canonical SMILES |
CCCCCCC=CCC(CC(=O)O)O |
Origin of Product |
United States |
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